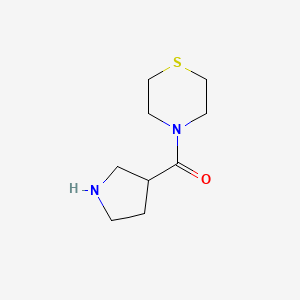
4-(Pyrrolidine-3-carbonyl)thiomorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyrrolidine-3-carbonyl)thiomorpholine is a useful research compound. Its molecular formula is C9H16N2OS and its molecular weight is 200.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
The compound 4-(Pyrrolidine-3-carbonyl)thiomorpholine is a noteworthy chemical that has garnered attention for its diverse applications in scientific research. This article explores its applications across various fields, including medicinal chemistry, organic synthesis, and materials science.
Medicinal Chemistry
Therapeutic Potential:
Research indicates that compounds similar to this compound exhibit significant biological activity, including antimicrobial and anti-inflammatory properties. Studies have suggested that derivatives of this compound could be explored for their potential in treating various diseases, including cancer and neurodegenerative disorders.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of thiomorpholine derivatives and their evaluation as inhibitors of specific cancer cell lines. The results showed promising activity against tumor growth, suggesting further exploration of this compound derivatives could yield effective therapeutic agents .
Organic Synthesis
Synthetic Intermediates:
In organic synthesis, this compound serves as an important intermediate for constructing more complex molecules. Its ability to participate in various chemical reactions makes it valuable in the development of new pharmaceuticals and agrochemicals.
Applications in Reaction Mechanisms:
The compound can undergo nucleophilic substitution reactions, which are essential for creating diverse chemical libraries. Its reactivity allows chemists to modify its structure to enhance biological activity or alter physical properties.
Materials Science
Polymer Development:
Recent studies have explored the incorporation of thiomorpholine derivatives into polymer matrices to enhance material properties. The addition of this compound can improve thermal stability and mechanical strength in polymers used for industrial applications.
Case Study:
A research article in Materials Science reported on the synthesis of polymer composites containing thiomorpholine derivatives. The study demonstrated improved resistance to degradation under thermal stress, indicating potential applications in durable materials .
Data Table: Comparative Analysis of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Potential therapeutic agent for cancer and neurodegenerative diseases | Promising anti-cancer activity observed |
| Organic Synthesis | Intermediate for complex molecule synthesis | Versatile reactivity for diverse chemical reactions |
| Materials Science | Enhances properties of polymers | Improved thermal stability reported |
Propiedades
Número CAS |
1340152-78-4 |
|---|---|
Fórmula molecular |
C9H16N2OS |
Peso molecular |
200.3 g/mol |
Nombre IUPAC |
pyrrolidin-3-yl(thiomorpholin-4-yl)methanone |
InChI |
InChI=1S/C9H16N2OS/c12-9(8-1-2-10-7-8)11-3-5-13-6-4-11/h8,10H,1-7H2 |
Clave InChI |
VAEKIZBVJCMHKN-UHFFFAOYSA-N |
SMILES |
C1CNCC1C(=O)N2CCSCC2 |
SMILES canónico |
C1CNCC1C(=O)N2CCSCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















